Benzene, [(4,4-diethoxy-2-butynyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(4,4-diethoxy-2-butynyl)seleno]-: is a chemical compound with the molecular formula C14H18O2Se It is characterized by the presence of a benzene ring substituted with a seleno group and a butynyl chain with diethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4-diethoxy-2-butynyl)seleno]- typically involves the reaction of a seleno compound with a butynyl derivative. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(4,4-diethoxy-2-butynyl)seleno]- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxides, while substitution reactions on the benzene ring can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Benzene, [(4,4-diethoxy-2-butynyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying the effects of selenium-containing compounds on biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which Benzene, [(4,4-diethoxy-2-butynyl)seleno]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The seleno group can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, [(4,4-diethoxy-2-butynyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [(4,4-diethoxy-2-butynyl)oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
The presence of the seleno group in Benzene, [(4,4-diethoxy-2-butynyl)seleno]- imparts unique chemical properties, such as higher reactivity in redox reactions compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior .
Eigenschaften
CAS-Nummer |
647009-99-2 |
---|---|
Molekularformel |
C14H18O2Se |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
4,4-diethoxybut-2-ynylselanylbenzene |
InChI |
InChI=1S/C14H18O2Se/c1-3-15-14(16-4-2)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
DIWUPALBPPKTGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC[Se]C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.